3-Bromophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenanthridine is a brominated derivative of phenanthridine, a nitrogen-containing heterocyclic compound. Phenanthridine itself is known for its role as a structural component in various bioactive alkaloids and its use in fluorescent dyes for DNA binding
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenanthridine typically involves the bromination of phenanthridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and aryl boronic acids for Suzuki-Miyaura reactions.
Major Products:
- Substituted phenanthridines
- Phenanthridine derivatives with various functional groups
- Biaryl compounds through coupling reactions
Scientific Research Applications
3-Bromophenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its anticancer and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-Bromophenanthridine and its derivatives often involves interaction with DNA and inhibition of topoisomerases, enzymes crucial for DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . The presence of the bromine atom enhances the compound’s ability to intercalate into DNA and disrupt its function .
Comparison with Similar Compounds
- 9-Bromophenanthridine
- 3-Bromophenanthrene
- 9-Bromoanthracene
- 1-Bromopyrene
Comparison: 3-Bromophenanthridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 9-Bromophenanthridine, it may exhibit different binding affinities and mechanisms of action due to the position of the bromine atom. Similarly, its properties differ from those of brominated anthracenes and pyrenes, which have distinct structural frameworks and applications .
Properties
Molecular Formula |
C13H8BrN |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-bromophenanthridine |
InChI |
InChI=1S/C13H8BrN/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H |
InChI Key |
ABZIUHCROUGWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)Br)N=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.